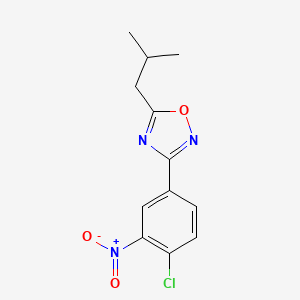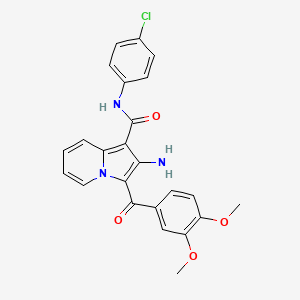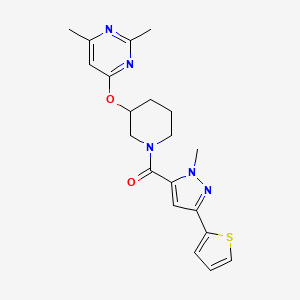
(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, "(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone," is a complex molecule that appears to be related to a class of compounds with central nervous system (CNS) depressant activity. These compounds have been studied for their potential therapeutic effects, including anticonvulsant and antipsychotic properties.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a series of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, which share a similar pyrazole core to the compound , were synthesized and evaluated pharmacologically . The synthesis involved the creation of a pyrazole ring, followed by the introduction of various aryl groups. Although the exact synthesis of the compound of interest is not detailed, it is likely to involve similar synthetic strategies, including the formation of the pyrazole ring and subsequent functionalization with the appropriate substituents.
Molecular Structure Analysis
While the specific molecular structure of the compound is not provided, related compounds have been characterized using various spectroscopic techniques and, in some cases, X-ray diffraction studies . These studies can reveal the conformation of the molecule, the geometry around atoms of interest, and the presence of intra- and intermolecular interactions, such as hydrogen bonds, which can influence the compound's biological activity.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their functional groups. The presence of a pyrazole ring, for example, suggests potential reactivity at the nitrogen atoms, which could be exploited in further chemical modifications. Additionally, the presence of a thiophene moiety could influence the compound's electronic properties and its interactions with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of dimethylpyrimidin and thiophenyl groups could affect the compound's lipophilicity, which in turn would influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The pyrazole core could contribute to the molecule's stability and its ability to interact with CNS receptors, potentially leading to the observed depressant activity .
Case Studies
Although no specific case studies are mentioned in the provided data, the pharmacological evaluation of related compounds has demonstrated CNS depressant activity, potential anticonvulsant properties, and a low order of acute toxicity . These findings suggest that the compound of interest may also exhibit similar pharmacological profiles, warranting further investigation in preclinical or clinical settings.
科学的研究の応用
Antimicrobial and Anticancer Potential
This compound is structurally related to a class of compounds evaluated for their antimicrobial and anticancer activities. For instance, novel pyrazole derivatives incorporating oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and shown to exhibit significant antimicrobial and anticancer activities. These compounds, characterized by their unique structural features, were found to exhibit higher anticancer activity than the reference drug, doxorubicin, in some cases, highlighting their potential in therapeutic applications (Hafez, El-Gazzar, & Al-Hussain, 2016).
Molecular Interaction Studies
The compound's relevance extends to studies on molecular interactions, such as the investigation of antagonist interactions with cannabinoid receptors. These studies provide insights into the compound's conformational analysis and its implications for receptor binding and activity, offering a foundational understanding of its potential pharmacological applications (Shim et al., 2002).
Structural Analysis and Isomorphism
Research has also focused on structural analysis and the isomorphism exhibited by compounds with similar structural motifs. For example, studies on methyl- and chloro-substituted heterocyclic analogues reveal insights into their structural characteristics and the implications of these properties for their chemical behavior and potential applications (Rajni Swamy et al., 2013).
Enzyme Inhibitory Activities
The compound is part of research exploring its utility as an enzyme inhibitor, with studies indicating its potential inhibitory effects on enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These findings suggest its applicability in the development of treatments for conditions related to enzyme dysregulation (Cetin, Türkan, Bursal, & Murahari, 2021).
作用機序
将来の方向性
特性
IUPAC Name |
[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-13-10-19(22-14(2)21-13)27-15-6-4-8-25(12-15)20(26)17-11-16(23-24(17)3)18-7-5-9-28-18/h5,7,9-11,15H,4,6,8,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQCLNKJKCCZJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CC(=NN3C)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

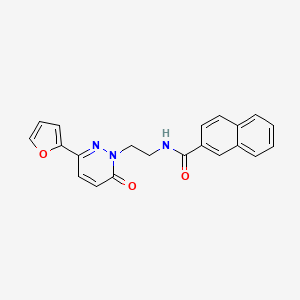
![N,N-dimethyl-4-[(E)-2-(5-phenyl-1,3-benzoxazol-2-yl)ethenyl]aniline](/img/structure/B2531178.png)

![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(2,3-dihydro-1H-inden-5-yloxy)ethanone](/img/structure/B2531181.png)
![N-phenethyl-N-(pyridin-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2531182.png)
![Ethyl 4-(4-methylphenyl)-2-[3-(morpholin-4-yl)propanamido]thiophene-3-carboxylate; oxalic acid](/img/structure/B2531184.png)
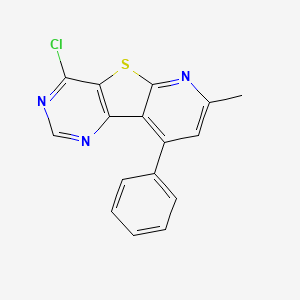
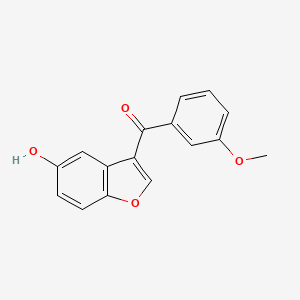
![Methyl 3-[(4-chlorophenyl){2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2531188.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2531189.png)
![1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2531190.png)
![2-Cyclopentyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2531194.png)
